molecular formula C12H17N B14700995 4-(5-Methylhex-4-en-2-yl)pyridine CAS No. 22253-28-7

4-(5-Methylhex-4-en-2-yl)pyridine

Cat. No.: B14700995
CAS No.: 22253-28-7
M. Wt: 175.27 g/mol
InChI Key: KHXLEVFGYBNMBE-UHFFFAOYSA-N
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Description

4-(5-Methylhex-4-en-2-yl)pyridine is a pyridine derivative featuring a branched alkenyl substituent (5-methylhex-4-en-2-yl) at the 4-position of the pyridine ring. Pyridine derivatives are widely studied for their pharmacological and material science applications due to their tunable electronic and steric profiles .

Properties

CAS No.

22253-28-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-(5-methylhex-4-en-2-yl)pyridine

InChI

InChI=1S/C12H17N/c1-10(2)4-5-11(3)12-6-8-13-9-7-12/h4,6-9,11H,5H2,1-3H3

InChI Key

KHXLEVFGYBNMBE-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylhex-4-en-2-yl)pyridine typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the alkylation of pyridine with 5-methylhex-4-en-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylhex-4-en-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(5-Methylhex-4-en-2-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Methylhex-4-en-2-yl)pyridine involves its interaction with specific molecular targets and pathways. Pyridine derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent at the 4-position significantly influences the compound’s physical, electronic, and biological properties. Below is a comparison with structurally related pyridine derivatives:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-(5-Methylhex-4-en-2-yl)pyridine Alkenyl (branched) ~205 (estimated) Not reported Predicted lower polarity due to alkyl/alkenyl group; moderate solubility in organic solvents.
4-(2-Chloro-5-(4-methylphenyl)pyridine Chloro + substituted phenyl 466–545 268–287 Higher melting points due to electron-withdrawing Cl and aromatic groups; antimicrobial activity .
4-(1-Aminoethyl)pyridine Aminoethyl ~136 (calculated) Not reported Bioactive (ΔE = 6.08 eV); low chemical softness (s = 0.16 eV⁻¹) suggests low toxicity .
4-(4-Methylhexan-2-yl)pyridine Branched alkyl 193 (CAS: 22253-34-5) Not reported Similar alkyl chain but saturated; likely higher volatility than alkenyl analogs.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) vs. Alkyl/Alkenyl Groups : Chlorinated or nitro-substituted pyridines (e.g., compounds in ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas alkyl/alkenyl-substituted derivatives (e.g., this compound) are expected to have lower melting points and higher lipophilicity .
  • Bioactivity: Chlorinated pyridines show antimicrobial activity (e.g., MIC values against E. coli and S.

Electronic and Reactivity Comparison

Quantum chemical studies on pyridine derivatives provide insights into reactivity:

Frontier Molecular Orbital (FMO) Analysis
  • Low chemical softness (s = 0.16 eV⁻¹) correlates with low electrophilicity and toxicity .
  • Chlorinated Pyridines :
    • Higher electrophilicity due to EWGs, enhancing reactivity in substitution reactions .
Global Reactivity Descriptors
  • Ionization Potential (I) and Electron Affinity (A): For 4-(1-aminoethyl)pyridine:
  • I = 7.05 eV, A = 0.97 eV (B3LYP) .
    • These values suggest reduced charge transfer compared to chlorinated analogs, aligning with lower antimicrobial activity.

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